Z-Glu-OBzl
Overview
Description
Z-Glu-OBzl is a derivative of glutamic acid . It is used for the γ-modification of glutamic acid, for example, for obtaining the 1- and 2-adamantyl ester, acid-labile γ-carboxyl protecting groups .
Synthesis Analysis
Z-Glu-OBzl can be synthesized using dmap;1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20 degrees Celsius for 36 hours under an inert atmosphere .Molecular Structure Analysis
The molecular formula of Z-Glu-OBzl is C20H21NO6 . The molecular weight is 371.38 .Chemical Reactions Analysis
Z-Glu-OBzl can be used to obtain δ,ω,ω’-protected arginine via reduction to the alcohol followed by guanidinylation under Mitsunobu conditions .Physical And Chemical Properties Analysis
Z-Glu-OBzl is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of ≥ 125 mg/mL (336.58 mM) .Scientific Research Applications
Z-Glu-OBzl, also known as N-Cbz-D-glutamic acid α-benzyl ester or Z-D-glutamic acid 1-benzyl ester, is a compound used in peptide synthesis . It has a molecular weight of 371.38 .
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Peptide Synthesis
- Z-Glu-OBzl is used as a reagent in peptide synthesis . Peptide synthesis is a process used in biochemistry and molecular biology to produce peptides, which are short chains of amino acids. These peptides can be used in a variety of scientific fields, including drug development, protein structure analysis, and the study of biochemical processes .
- In the method of application, Z-Glu-OBzl would be combined with other amino acids or peptides in a reaction to form a larger peptide chain. The reaction conditions, such as temperature and pH, would be carefully controlled to ensure the correct formation of the peptide .
- The results or outcomes of the peptide synthesis would depend on the specific experiment. In some cases, the goal might be to produce a specific peptide for further study. In other cases, the experiment might be designed to investigate the properties of the peptide synthesis process itself .
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Modification of Glutamic Acid
- Z-Glu-OBzl is used as an educt for the γ-modification of glutamic acid . This process is used to obtain the 1- and 2-adamantyl ester, which are acid-labile γ-carboxyl protecting groups .
- The method involves reducing Z-Glu-OBzl to the alcohol followed by guanidinylation under Mitsunobu conditions .
- The result is δ,ω,ω’-protected arginine, which can be used in further biochemical research .
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Enzymatic Peptide Synthesis
- Z-Glu-OBzl has been used as a highly effective acyl donor in enzymatic peptide synthesis .
- In this application, Z-Glu-OBzl is used in a reaction with an enzyme to form a peptide bond. The reaction conditions, such as temperature and pH, would be carefully controlled to ensure the correct formation of the peptide .
- The result is a peptide that can be used in further biochemical research .
Z-Glu-OBzl, also known as N-Cbz-D-glutamic acid α-benzyl ester or Z-D-glutamic acid 1-benzyl ester, is a compound used in peptide synthesis . It has a molecular weight of 371.38 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKODOUMSMUAF-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426371 | |
Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Glu-OBzl | |
CAS RN |
3705-42-8 | |
Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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